molecular formula C11H23NO B13303385 2-(Cyclopentylamino)-4-methylpentan-1-ol

2-(Cyclopentylamino)-4-methylpentan-1-ol

Cat. No.: B13303385
M. Wt: 185.31 g/mol
InChI Key: JRAMGCVTOCEGNX-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)-4-methylpentan-1-ol is an organic compound that features a cyclopentylamino group attached to a 4-methylpentan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)-4-methylpentan-1-ol typically involves the reaction of cyclopentylamine with 4-methylpentan-1-ol under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)-4-methylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

2-(Cyclopentylamino)-4-methylpentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)-4-methylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentylamino)ethanol
  • 2-(Cyclopentylamino)thiazol-4-one
  • Cyclopentylamine derivatives

Uniqueness

2-(Cyclopentylamino)-4-methylpentan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopentylamino group and 4-methylpentan-1-ol backbone make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-(cyclopentylamino)-4-methylpentan-1-ol

InChI

InChI=1S/C11H23NO/c1-9(2)7-11(8-13)12-10-5-3-4-6-10/h9-13H,3-8H2,1-2H3

InChI Key

JRAMGCVTOCEGNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NC1CCCC1

Origin of Product

United States

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